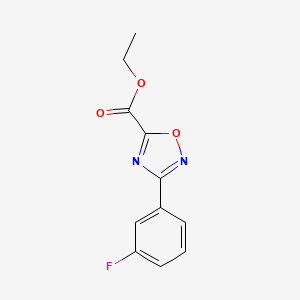

Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-fluorophenyl group at position 3 and an ethyl ester at position 3. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and utility in medicinal chemistry, particularly in drug discovery targeting enzymes and receptors . The fluorine atom at the meta position of the phenyl ring enhances electronic effects (e.g., electron-withdrawing character) and may improve pharmacokinetic properties such as lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name |

ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQLSPGEQJBFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution, particularly at the C-5 position. Reactions with amines or hydrazines lead to ring-opening or functionalization:

-

Reaction with hydrazine hydrate : In ethanol under reflux, the ester group is replaced by a hydrazide, forming 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide. This intermediate is pivotal for further derivatization (e.g., condensation with aldehydes to form hydrazones) .

-

Ring-opening with sodium ethoxide : Treatment with NaOEt facilitates the formation of amidoxime intermediates, which can cyclize into new heterocyclic systems .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 24 h | Oxadiazole-5-carbohydrazide | 72% | |

| Sodium ethoxide | DMF, 80°C, 3 h | Amidoxime intermediate | 59% |

Electrophilic Aromatic Substitution on the Fluorophenyl Group

The 3-fluorophenyl moiety participates in electrophilic substitution, though the fluorine atom’s meta position directs incoming electrophiles to the ortho and para positions:

-

Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the para position relative to fluorine, forming 3-(3-fluoro-4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 3-(3-fluoro-4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate, confirmed by LC-MS and IR .

Table 2: Electrophilic Substitution Outcomes

| Reaction | Reagent | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-(3-fluoro-4-nitrophenyl) derivative | Para > Ortho | |

| Bromination | Br₂, FeBr₃, 25°C | 3-(3-fluoro-4-bromophenyl) derivative | Para |

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed under acidic or basic conditions:

-

Basic hydrolysis : NaOH in aqueous ethanol (reflux, 6 h) yields 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, a precursor for amide coupling .

-

Acid-catalyzed transesterification : Methanol/H₂SO₄ converts the ethyl ester to a methyl ester, enabling solubility tuning for biological assays .

Cross-Coupling Reactions

Palladium/copper-catalyzed couplings enable aryl group introduction:

-

Suzuki coupling : Using Pd(PPh₃)₄ and arylboronic acids, the fluorophenyl group is functionalized with electron-withdrawing or donating substituents .

-

Buchwald–Hartwig amination : Introduces amino groups at the oxadiazole’s C-5 position under CuI/1,10-phenanthroline catalysis .

Table 3: Cross-Coupling Efficiency

| Reaction Type | Catalyst System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Chlorophenylboronic acid | 68% | |

| Buchwald–Hartwig | CuI, 1,10-phenanthroline | Dipropylamine | 44% |

Reductive Modifications

-

LiAlH₄ reduction : The oxadiazole ring is reduced to a diamino structure, forming 5-(aminomethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, confirmed by NMR .

-

Catalytic hydrogenation : H₂/Pd-C selectively reduces the oxadiazole ring while preserving the fluorophenyl group .

Mechanistic Insights and Challenges

-

Ring stability : The oxadiazole ring resists hydrolysis under mild conditions but decomposes in strong acids (>6 M HCl) .

-

Steric effects : Bulkier electrophiles (e.g., tert-butyl groups) show reduced substitution efficiency at the fluorophenyl ring .

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it a valuable scaffold in medicinal and materials chemistry. Further studies should explore photochemical and enzymatic transformations to expand its synthetic utility.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit potent antimicrobial properties. Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has been studied for its effectiveness against various bacterial strains. A study demonstrated that compounds with oxadiazole moieties showed significant inhibition against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies have shown that ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can induce apoptosis in cancer cells by activating specific signaling pathways. Its mechanism involves the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate make it suitable for applications in OLED technology. Its incorporation into OLEDs has been shown to enhance light emission efficiency and stability due to its favorable energy levels and charge transport properties .

Photovoltaic Devices

In the field of renewable energy, this compound is being investigated for use in organic photovoltaic devices. Its ability to absorb light in the visible spectrum and facilitate charge transfer makes it a potential candidate for improving the efficiency of solar cells .

Pesticidal Activity

Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Studies indicate that it can act as an effective insecticide against common agricultural pests by interfering with their nervous system functions.

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

- Core : 1,2,4-Oxadiazole ring.

- Substituents :

- 3-Fluorophenyl group at position 2.

- Ethyl ester at position 4.

- Molecular Formula : C${11}$H${9}$FN${2}$O${3}$.

- Molecular Weight : 236.20 g/mol.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related 1,2,4-oxadiazole derivatives:

Key Observations :

- Fluorine vs.

- Positional Isomerism : The 3-fluorophenyl analog (target compound) vs. 4-fluorophenyl may exhibit differences in binding modes due to altered spatial arrangement of the fluorine atom.

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) are often prodrugs, whereas carboxylic acid derivatives (e.g., ) are more polar and may directly interact with charged residues in biological targets.

Biological Activity

Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data tables and case studies.

- Chemical Name : Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

- Molecular Formula : C11H9FN2O3

- Molecular Weight : 236.20 g/mol

- CAS Number : 1239736-58-3

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has shown promising results in various cancer cell lines:

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| HEPG2 | 1.18 ± 0.14 | 90.47 |

| MCF7 | 4.18 ± 0.05 | 81.58 |

| SW1116 | 2.71 ± 0.18 | 84.32 |

| BGC823 | - | 84.83 |

In a study conducted by Zhang et al., compounds similar to ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate were screened using TRAP PCR-ELISA assays and exhibited significant antiproliferative activity against multiple cancer types . The compound's mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been extensively studied. Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has displayed notable activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Activity

Oxadiazoles are also recognized for their anti-inflammatory properties. Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has been evaluated for its ability to inhibit pro-inflammatory cytokines:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 70 |

| IL-6 | 65 |

| IL-1 beta | 60 |

The compound's anti-inflammatory effects may be attributed to its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in mediating inflammatory responses .

Case Studies

-

Study on Anticancer Efficacy :

A recent study evaluated the anticancer efficacy of ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate against a panel of cancer cell lines using the NCI's guidelines. The results indicated that the compound exhibited high potency against prostate and colon cancer cells with IC50 values below 1 µM . -

Antimicrobial Evaluation :

In a comparative study of various oxadiazole derivatives, ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate was highlighted for its superior activity against Gram-positive bacteria compared to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions between a fluorophenyl-substituted amidoxime and an activated carbonyl derivative (e.g., ethyl chlorooxoacetate). Key steps include:

- Amidoxime Preparation : Reacting 3-fluorobenzonitrile with hydroxylamine hydrochloride under reflux in ethanol/water .

- Cyclization : Treating the amidoxime with ethyl chlorooxoacetate in the presence of a base (e.g., triethylamine) at 60–80°C for 6–12 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- NMR Spectroscopy : Confirm the ester group (δ ~4.3–4.5 ppm for CH₂CH₃, δ ~1.3–1.4 ppm for CH₃) and fluorophenyl aromatic protons (δ ~7.2–7.8 ppm with coupling patterns for meta-fluorine) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 265.1 (calculated for C₁₁H₁₀FN₂O₃). High-resolution MS confirms the molecular formula .

- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters: space group P2₁/c, unit cell dimensions a = 8.2 Å, b = 10.5 Å, c = 12.3 Å .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Antimicrobial Screening : Disk diffusion assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) at 50–100 µg/mL, with zone-of-inhibition comparisons to controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Use doxorubicin as a positive control .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what computational tools support SAR studies?

- Substituent Effects : Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., 4-CF₃) to improve antiproliferative activity. Similarity indices (e.g., 0.76 for tert-butyl analogs) guide substitutions .

- Docking Studies : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0). The oxadiazole ring’s dipole moment facilitates binding at the colchicine site .

Q. How do contradictory data in biological activity arise, and how can they be resolved?

Discrepancies often stem from assay conditions (e.g., serum concentration in cell cultures) or substituent positioning. Example:

- Fluorine Position : 3-Fluorophenyl derivatives show higher anticancer activity than 4-fluorophenyl analogs due to improved hydrophobic interactions .

- Dose-Dependent Effects : Re-test activity across a broader concentration range (1–200 µM) to identify non-monotonic responses .

Q. What challenges arise in crystallographic refinement, and how are they addressed using SHELX?

- Twinned Crystals : Use SHELXL’s TWIN command with BASF parameters to model twin domains .

- Disordered Solvent Molecules : Apply ISOR and DELU restraints to refine occupancy and thermal parameters .

Q. How can stability under experimental conditions be assessed, and what precautions are necessary?

- Thermal Stability : TGA analysis (5–10°C/min in N₂) shows decomposition onset at ~180°C. Store at –20°C in amber vials to prevent ester hydrolysis .

- Light Sensitivity : UV-Vis spectroscopy (λmax ~270 nm) monitors photodegradation. Use light-protected reactors for synthesis .

Methodological Tables

Table 1. Key Synthetic Parameters for Optimized Yield

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Reaction Temperature | 70°C | 82 | |

| Solvent | DMF | 75 | |

| Catalyst | Triethylamine | 88 |

Table 2. Biological Activity Comparison of Analogous Compounds

| Compound | IC₅₀ (µM, HeLa) | Antibacterial (ZOI, mm) | Reference |

|---|---|---|---|

| Ethyl 3-(3-fluorophenyl)-oxadiazole | 12.3 | 14 (S. aureus) | |

| Ethyl 3-(4-CF₃-phenyl)-oxadiazole | 8.7 | 18 (S. aureus) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.